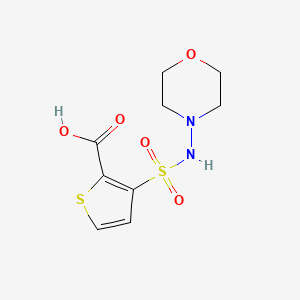
3-(Morpholin-4-ylsulfamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID is a complex organic compound that features a morpholino group, a sulfonyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonyl and morpholino groups. One common method involves the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiophene sulfides.
Aplicaciones Científicas De Investigación
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID exerts its effects is complex and involves multiple molecular targets and pathways. The morpholino group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with DNA and proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the morpholino and sulfonyl groups, making it less versatile.
Morpholine: Does not have the thiophene ring or sulfonyl group, limiting its applications.
Sulfonyl thiophenes: Similar structure but may lack the morpholino group, affecting their biological activity.
Uniqueness
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID is unique due to the combination of the morpholino, sulfonyl, and thiophene groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O5S2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c12-9(13)8-7(1-6-17-8)18(14,15)10-11-2-4-16-5-3-11/h1,6,10H,2-5H2,(H,12,13) |
Clave InChI |
LSKDOHHPHVPXFF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-7-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10873201.png)
![2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873205.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873221.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)

![9-(3,4-Dimethoxyphenyl)-5,5-dimethyl-13-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one](/img/structure/B10873230.png)
![S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate](/img/structure/B10873233.png)
![2,5,6-Trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10873234.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10873237.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B10873241.png)
![2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873243.png)
![5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10873246.png)
![11-(4-chlorophenyl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873260.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10873261.png)
